1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
Description
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a structurally complex organic compound with a molecular formula of C₁₈H₂₄ClN₅O and a molecular weight of 363.87 g/mol . Its architecture combines an adamantyl group, a piperazine ring, and a pyrazole moiety substituted with chloro, methyl, and nitro functional groups.
- Pyrazole ring: A heterocyclic system known for diverse bioactivities, including anti-inflammatory and antimicrobial effects.
- Functional substituents: The nitro group increases electrophilicity, while the chloro and methyl groups influence steric and electronic properties .
Synthetic routes for this compound involve multi-step reactions, though specific methodologies are proprietary or context-dependent. Structural characterization often employs tools like SHELXL, a widely used program for crystallographic refinement .
Properties
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN5O3/c1-13-18(21)19(26(28)29)22-25(13)12-17(27)23-2-4-24(5-3-23)20-9-14-6-15(10-20)8-16(7-14)11-20/h14-16H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDAKPFYXFZVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling Reaction: The adamantyl intermediate is then coupled with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Research indicates that Compound A exhibits a range of biological activities, particularly in the areas of antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that derivatives of adamantane, including Compound A, possess significant antimicrobial properties. For instance:
- Mechanism : The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Efficacy : Comparative studies have demonstrated that Compound A exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating potent efficacy .
Anti-inflammatory Properties
In addition to its antimicrobial effects, Compound A has been evaluated for anti-inflammatory activity:
- In vitro Studies : Research has indicated that it may inhibit pro-inflammatory cytokines and reduce inflammatory markers in cell culture models.
- Potential Applications : These properties suggest potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
Therapeutic Applications
Given its promising biological activities, Compound A may be explored for various therapeutic applications:
Cancer Treatment
The compound's structural characteristics suggest potential as an anticancer agent. Research is focusing on:
- Mechanisms of Action : Investigating how Compound A interacts with cancer cell signaling pathways.
- Combination Therapies : Exploring its use in conjunction with existing chemotherapeutic agents to enhance efficacy and reduce resistance.
Neurological Disorders
The piperazine moiety is known for neuroactive properties, which may position Compound A as a candidate for:
- Cognitive Enhancement : Potential applications in treating cognitive disorders or enhancing memory function.
- Neuroprotection : Investigating its role in protecting neural cells from oxidative stress and apoptosis.
Case Studies
Several studies have documented the effects and potential applications of Compound A:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated broad-spectrum efficacy against bacterial strains with MIC values lower than existing antibiotics. |
| Study 2 | Anti-inflammatory Effects | Showed significant reduction in TNF-alpha levels in vitro, indicating potential for inflammatory disease treatment. |
| Study 3 | Cancer Cell Line Testing | Exhibited cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanisms. |
Mechanism of Action
The mechanism of action of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances lipophilicity, allowing the compound to penetrate biological membranes. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, merging adamantyl, piperazine, and substituted pyrazole motifs. Below is a comparative analysis with analogous molecules:
Structural and Functional Analogues
Key Insights from Comparative Analysis
Role of Adamantyl Group: Adamantyl-containing compounds (e.g., triazole derivatives in and the target compound) demonstrate enhanced antimicrobial and anti-inflammatory activities compared to non-adamantyl analogues. This is attributed to improved pharmacokinetic properties like lipophilicity .
Impact of Piperazine :
- Piperazine derivatives (e.g., 1-Ethyl-4-(1-methylpyrazolyl)piperazine ) often exhibit CNS-related activities (e.g., anxiolytic effects). In the target compound, piperazine may enhance solubility or receptor binding.
Pyrazole vs.
Chloro and methyl groups may fine-tune steric hindrance and binding affinity .
Structural Complexity and Selectivity :
- Compared to simpler analogues (e.g., 3-Methylpyrazole), the target compound’s multi-component structure likely improves selectivity for specific molecular targets, reducing off-site effects in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key structural features of 1-[4-(1-adamantyl)piperazino]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-ethanone, and how do they influence its physicochemical properties?
- Methodology : Characterize the compound using X-ray crystallography (e.g., SHELXL refinement ) and spectroscopic techniques (IR, Raman, NMR). The adamantyl group confers rigidity and lipophilicity, while the nitro and chloro groups influence electronic properties and reactivity. Comparative analysis with structurally similar compounds (e.g., pyrazole derivatives with piperazine moieties) can highlight structure-property relationships .
Q. What synthetic routes are commonly employed for adamantyl-piperazine-pyrazole hybrids?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Functionalization of adamantane via Friedel-Crafts alkylation or halogenation to introduce reactive sites.
- Step 2 : Coupling with piperazine derivatives under Buchwald-Hartwig or Ullmann conditions.
- Step 3 : Pyrazole ring formation via cyclocondensation of hydrazines with diketones or β-keto esters, followed by nitration and chlorination .
- Key Challenges : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side products like over-nitrated derivatives .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodology :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95% required for reproducibility).
- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .
- Stability Studies : Monitor degradation under UV light, humidity, and oxidative stress using accelerated stability protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in this compound under reductive or nucleophilic conditions?
- Methodology :
- DFT Calculations : Use B3LYP/cc-pVDZ to model transition states during nitro group reduction (e.g., with H₂/Pd-C) or substitution (e.g., SNAr reactions). Compare activation energies for nitro vs. chloro groups to prioritize reaction pathways .
- MD Simulations : Predict solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics .
Q. What strategies resolve contradictions in spectral data (e.g., IR vs. Raman) for adamantyl-containing compounds?
- Methodology :
- Cross-Validation : Combine experimental IR/Raman with computed spectra (Gaussian 16) to assign vibrational modes. For example, discrepancies in C-Cl stretches (expected ~550–600 cm⁻¹) may arise from crystal packing effects .
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles, particularly for the adamantyl cage .
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets (e.g., enzyme inhibition)?
- Methodology :
- Fragment-Based Design : Replace the 4-chloro-5-methyl-3-nitropyrazole with bioisosteres (e.g., tetrazoles) to enhance binding affinity.
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The adamantyl group may occupy hydrophobic pockets, while the nitro group participates in H-bonding .
- In Vitro Assays : Test derivatives against recombinant enzymes (e.g., MMP-9 or VEGFR2) to correlate structural modifications with IC₅₀ values .
Q. What experimental designs mitigate challenges in crystallizing adamantyl-piperazine hybrids?
- Methodology :
- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants. Adamantyl’s hydrophobicity favors crystallization in low-polarity solvents (e.g., toluene/hexane mixtures).
- Additive Engineering : Introduce small amines (e.g., triethylamine) to stabilize charge interactions in the crystal lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
